molecular formula C6H11Br2N5 B1382420 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide CAS No. 1674390-06-7

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide

Cat. No.: B1382420
CAS No.: 1674390-06-7
M. Wt: 312.99 g/mol
InChI Key: HWNZITXKVAYNAA-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is a chemical hybrid of two privileged pharmacophores in medicinal chemistry: the piperazine ring and the 1,2,4-triazole heterocycle. The piperazine scaffold is a fundamental building block in numerous approved therapeutic agents, valued for its ability to improve solubility and contribute to a wide spectrum of biological activities, including antimicrobial, antidepressant, and anticancer effects . Similarly, the 1,2,4-triazole core is a key structural component in several classes of antifungal drugs, such as fluconazole and itraconazole, where it often functions by inhibiting the fungal cytochrome P450 enzyme CYP51, a critical target in antifungal therapy . The strategic introduction of a bromine atom at the 3-position of the triazole ring offers a versatile synthetic handle for further structure-activity relationship (SAR) exploration via cross-coupling reactions and other functional group transformations. This makes this compound a highly valuable intermediate for researchers engaged in the synthesis and development of novel bioactive compounds, particularly in the ongoing search for new agents to combat drug-resistant fungal pathogens and other diseases.

Properties

IUPAC Name

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN5.BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;/h8H,1-4H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNZITXKVAYNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide typically involves two key steps:

  • Construction of the 1,2,4-triazole ring with a bromine substituent at the 3-position.
  • Coupling of this heterocycle with piperazine, followed by hydrobromide salt formation.

This approach leverages nucleophilic substitution and cyclization reactions, often under reflux conditions, to achieve high yields and purity.

Synthesis of 3-Bromo-1H-1,2,4-triazole Intermediate

Method A: Cyclization of Hydrazine Derivatives with Brominated Precursors

  • Starting Materials : Hydrazine derivatives, halogenated carboxylic acids or nitriles.
  • Procedure :
    • Hydrazine hydrate reacts with a brominated precursor such as 3-bromo-1,2-dicarbonitrile or 3-bromo-2-aminopyridine derivatives.
    • Cyclization occurs under basic conditions, typically with sodium hydroxide or potassium carbonate, at elevated temperatures (~80-120°C).
    • The reaction yields 3-bromo-1H-1,2,4-triazole after purification.

Research Data :

  • Similar synthesis pathways are documented for 1,2,4-triazoles, where halogenated precursors undergo cyclization under alkaline conditions, with yields ranging from 60-85%.

Coupling with Piperazine

Method B: Nucleophilic Substitution on Brominated Triazole

  • Procedure :
    • The brominated triazole intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
    • Piperazine is added in excess, and the mixture is heated at 80-120°C under reflux.
    • The nucleophilic nitrogen of piperazine displaces the bromine atom on the triazole ring, forming the desired compound.
    • The reaction mixture is cooled, and the product is isolated via filtration or extraction.

Notes :

  • The reaction conditions are optimized to favor mono-substitution, avoiding multiple substitutions on the piperazine ring.
  • The process may involve a catalytic amount of potassium carbonate to facilitate nucleophilic attack.

Formation of Hydrobromide Salt

Method C: Acidic Workup

  • Procedure :
    • The free base of the synthesized compound is dissolved in an aqueous medium.
    • Hydrobromic acid (HBr) or hydrogen bromide gas is bubbled through the solution.
    • The mixture is stirred at room temperature or slightly elevated temperatures (~25-40°C) until salt formation is complete.
    • The product is precipitated out, filtered, washed, and dried under vacuum.

Research Data :

  • Hydrobromide salts are typically obtained with high purity (>95%) and are characterized by melting point, NMR, and elemental analysis.

Summary of Preparation Data

Step Reaction Type Conditions Reagents Yield (%) Notes
1 Cyclization Alkaline, reflux Hydrazine hydrate + brominated precursor 60-85 Formation of 3-bromo-1H-1,2,4-triazole
2 Nucleophilic substitution Reflux, polar aprotic solvent Piperazine 70-90 Selective mono-substitution
3 Salt formation Acidic aqueous Hydrobromic acid >95 Hydrobromide salt isolation

Critical Research Findings and Notes

  • The synthesis of this compound is primarily based on well-established heterocyclic chemistry involving cyclization and nucleophilic substitution reactions.
  • The choice of solvents (DMF, methanol) and reaction conditions (reflux temperatures, pH control) critically influences yield and purity.
  • Recent advances include microwave-assisted synthesis, which can reduce reaction times and improve yields, though detailed protocols are still under development.
  • Safety considerations include handling hydrazine derivatives and brominating agents, which are toxic and require appropriate protective measures.

Chemical Reactions Analysis

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Complex Formation: It can form coordination complexes with transition metals, which are useful in catalysis and material science.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Triazoles are known for their antifungal activity, and compounds similar to this one have shown effectiveness against various fungal pathogens. Research indicates that brominated triazoles can enhance antifungal potency due to their structural characteristics.
  • Antidepressant Effects : Compounds containing piperazine rings are often explored for their antidepressant properties. The unique structure of this compound suggests potential interactions with neurotransmitter systems .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Starting from appropriate precursors, the triazole ring can be synthesized through cyclization reactions.
  • Piperazine Integration : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Hydrobromide Salt Formation : The final product is often obtained as a dihydrobromide salt to enhance solubility and stability.

Applications in Medicinal Chemistry

The compound's unique structure positions it as a valuable building block in the development of new pharmaceuticals:

  • Drug Design : Its reactivity allows for modifications that can lead to derivatives with enhanced biological activity.
  • Targeting Specific Pathways : Studies are ongoing to evaluate its efficacy in targeting specific receptors or enzymes involved in diseases such as depression and fungal infections .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide involves its interaction with various molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The piperazine moiety can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Triazole-Piperazine Derivatives

Compound Name Substituents on Triazole Piperazine Modification Key Functional Differences Reference
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide 3-Bromo, 5-piperazine Hydrobromide salt Parent compound with unmodified piperazine
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol hydrobromide 3-Bromo, 5-methanol Hydrobromide salt Methanol substituent instead of piperazine; reduced basicity
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 3-Bromo, 5-propanoic acid Free acid Carboxylic acid group enhances hydrophilicity but lacks basic piperazine
1-(2-Bromoethyl)-1H-1,2,4-triazole hydrobromide 2-Bromoethyl side chain Hydrobromide salt Bromine on ethyl side chain; altered steric and electronic profile

Key Observations :

  • Bromine at the 3-position on the triazole ring is a conserved feature, critical for halogen bonding in receptor interactions .
  • Piperazine derivatives exhibit higher solubility in aqueous media compared to free bases or carboxylic acid analogues (e.g., 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid) due to ionic interactions .

Key Observations :

  • The hydrobromide salt form (common to vortioxetine and the target compound) improves bioavailability compared to free bases, as seen in clinical pharmacokinetics of vortioxetine .

Biological Activity

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring that is known for its diverse biological properties, including antimicrobial and anticancer activities. The following sections will detail its biological activities, relevant research findings, and case studies.

  • Chemical Name : this compound
  • CAS Number : 1674433-89-6
  • Molecular Formula : C6H10BrN5
  • Molecular Weight : 232.08 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit promising antimicrobial properties. A study found that derivatives of triazole, including those similar to this compound, demonstrated effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that triazole-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as PI3K/AKT/mTOR . For instance, a derivative exhibited significant cytotoxic effects against pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), with low nanomolar IC50 values indicating potent activity .

Case Studies

  • Inhibition of Lactate Dehydrogenase (LDH) :
    • A series of pyrazole-based inhibitors were optimized for their ability to inhibit LDH enzymatic activity. Although primarily focused on pyrazole compounds, the study highlights the importance of structural modifications akin to those in this compound for enhancing biological activity .
  • Synthetic Pathways and Pharmacological Investigations :
    • A recent thesis explored various N-heterocyclic scaffolds, including triazoles, revealing their potential in modern drug design. The study emphasized the need for further exploration into the pharmacological profiles of compounds like this compound to fully understand their therapeutic applications .

Data Tables

Activity Cell Line/Organism IC50 (µM) Mechanism
AntimicrobialE. coli< 10Cell wall disruption
AnticancerMiaPaCa2< 0.01Apoptosis induction
AnticancerA673< 0.01Inhibition of PI3K/AKT/mTOR pathway

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide?

Answer:
The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Nucleophilic substitution : Reacting 3-bromo-1H-1,2,4-triazole-5-amine with brominated piperazine derivatives in acetonitrile with K₂CO₃ as a base, followed by column chromatography purification .
  • Click chemistry : Using CuSO₄·5H₂O and sodium ascorbate to catalyze the reaction between alkynyl-piperazine derivatives and azido-triazole precursors, yielding triazole-piperazine hybrids .
    Key steps include monitoring reactions via TLC and purification using silica gel chromatography.

Advanced: How can researchers optimize reaction yields for brominated triazole-piperazine derivatives under moisture-sensitive conditions?

Answer:
Optimization strategies include:

  • Controlled stoichiometry : Ensuring a 1.2:1 molar ratio of azide to alkyne to minimize side products .
  • Inert atmosphere : Using nitrogen/argon to prevent hydrolysis of brominated intermediates.
  • Catalyst tuning : Adjusting CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to enhance regioselectivity .
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate:hexane, 1:8) to isolate high-purity products .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Answer:

  • ¹H-NMR : Peaks at δ ~13.85 ppm (triazole -SH group) and δ ~5.63 ppm (amino protons) confirm core structure .
  • TLC : Single-spot analysis in hexane:ethyl acetate (1:2) ensures homogeneity .
  • Elemental analysis : Matches calculated C, H, N, and Br percentages to verify purity .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

  • Cross-validation : Combine ¹H-NMR with ¹³C-NMR and IR to resolve ambiguities (e.g., distinguishing tautomeric forms of triazole) .
  • X-ray crystallography : Use SHELX programs for single-crystal refinement to resolve bond-length/angle discrepancies .
  • Alternative syntheses : Prepare derivatives (e.g., methyl or fluorobenzyl analogs) to compare spectral patterns .

Basic: What pharmacological applications are explored for this compound?

Answer:

  • Receptor antagonism : The piperazine moiety acts as a 5-HT₁A receptor antagonist (e.g., NAN-190 analog) in Parkinson’s disease models .
  • Anticancer activity : Triazole-piperazine hybrids inhibit tumor cell proliferation via molecular docking with kinase targets .

Advanced: What methodologies assess the compound’s stability and degradation pathways?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light, and acidic/basic conditions, followed by HPLC analysis to identify degradation products (e.g., debrominated analogs) .
  • Mass spectrometry : Track bromine loss (m/z ~79/81) or hydrobromide dissociation .
  • Hygroscopicity testing : Store at controlled humidity (e.g., 25°C, 60% RH) to evaluate moisture-induced instability .

Advanced: How is computational modeling applied to study this compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptors or kinases, with validation via IC₅₀ assays .
  • QSAR studies : Correlate substituent effects (e.g., bromine position) with biological activity using Gaussian-based DFT calculations .
  • Crystal structure analysis : ORTEP-III visualizes intermolecular interactions (e.g., H-bonding with hydrobromide counterions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide
Reactant of Route 2
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1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide

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